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Compound of Interest

Compound Name: 4-Fluoro-3-nitrophenylacetic acid

Cat. No.: B067054

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-nitro-4-
fluorophenylacetic acid, a valuable intermediate in pharmaceutical development. The described
method is a multi-step synthesis commencing from p-difluorobenzene, as direct nitration of 4-
fluorophenylacetic acid is not the preferred synthetic route.

Data Presentation

The following tables summarize the key quantitative data for the multi-step synthesis of 2-nitro-
4-fluorophenylacetic acid.

Table 1: Synthesis of 2,5-Difluoronitrobenzene from p-Difluorobenzene
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Parameter Value Reference

Starting Material p-Difluorobenzene [1]

95% Concentrated Nitric Acid,
Reagents 98% Concentrated Sulfuric [1]

Acid, Dichloromethane

Temperature Below 30 °C, then 38 °C [1]
Reaction Time 1 hour [1]
Yield 83% [1]
Boiling Point 60 °C / 3 mmHg [1]

Table 2: Synthesis of 2-Nitro-4-fluorophenylacetic Acid from 2-Nitro-4-fluorophenylacetonitrile

Parameter Value Reference

) ] 2-Nitro-4-
Starting Material o
fluorophenylacetonitrile

60% Potassium Hydroxide

Reagent agueous solution
Temperature 100 °C

Reaction Time 3 hours

Yield 91.4%

Melting Point 158-160 °C
Purity (HPLC) >98%

Table 3: Spectroscopic Data for 2-Nitro-4-fluorophenylacetic Acid
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Spectroscopy Data Reference

IR (KBr, cm-?) 1700, 3150 (COOH)

5 3.81 (s, 3H), 7.44 (d, 1H,
J=8.4Hz), 7.78 (dd, 1H,

J1=8.1Hz, J2=2.1Hz), 8.01 (d,
1H, J=2.1Hz), 12.61 (brs, 1H)

1H-NMR (300MHz, ds-DMSO)

Experimental Protocols

This section details the multi-step synthetic procedure for preparing 2-nitro-4-fluorophenylacetic

acid.
Step 1: Synthesis of 2,5-Difluoronitrobenzene

e In a 100 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a
constant pressure dropping funnel, add 11.4 g (100 mmol) of p-difluorobenzene and 50 mL

of dichloromethane.[1]

e Prepare a nitrating mixture by carefully adding 7.3 g of 95% concentrated nitric acid (116
mmol) to 16 mL of 98% concentrated sulfuric acid.[1]

o Slowly add the nitrating mixture dropwise to the flask, maintaining the internal temperature
below 30 °C.[1]

o After the addition is complete, warm the reaction mixture to 38 °C and stir for 1 hour. Monitor
the reaction progress using thin-layer chromatography (TLC).[1]

o Upon completion, pour the reaction mixture into 250 mL of ice water.
o Separate the organic layer and extract the aqueous layer with dichloromethane.

o Combine the organic layers, evaporate the solvent, and purify the residue by vacuum
distillation to obtain 2,5-difluoronitrobenzene.

Step 2: Synthesis of 2-Nitro-4-fluorophenylacetonitrile
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 In a suitable reaction vessel, prepare a solution of sodium ethoxide by dissolving sodium
metal in anhydrous ethanol.

 To this solution, add an excess of ethyl cyanoacetate.

e Add the 2,5-difluoronitrobenzene obtained from Step 1 to the reaction mixture.

o Heat the mixture to reflux and monitor the reaction by TLC.

 After the reaction is complete, cool the mixture and neutralize it with an appropriate acid.

» Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium
sulfate.

e Remove the solvent under reduced pressure to yield crude 2-nitro-4-fluorophenylacetonitrile,
which can be further purified by chromatography if necessary.

Step 3: Synthesis of 2-Nitro-4-fluorophenylacetic Acid

e In a 250 mL three-necked bottle equipped with a mechanical stirrer, reflux condenser, and a
thermometer, add 9 g (50 mmol) of 2-nitro-4-fluorophenylacetonitrile and 100 mL of a 60%
potassium hydroxide aqueous solution.[2]

e Heat the mixture to 100 °C and maintain the reaction for 3 hours. The reaction endpoint can
be monitored by TLC.[2]

 After the reaction is complete, cool the reaction solution and acidify by adding 35% aqueous
hydrochloric acid to regulate the pH to 2.[2]

e A solid will precipitate out of the solution.
 Filter the solid and wash with cold water to obtain the crude product.

» Recrystallize the solid from a suitable solvent system to yield pure 2-nitro-4-
fluorophenylacetic acid as a white solid.

Experimental Workflow
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The following diagram illustrates the synthetic pathway for the preparation of 2-nitro-4-
fluorophenylacetic acid.

p-Difluorobenzene

Nitration

(HNOs, H2SOa4, CH2Cl2)

2,5-Difluoronitrobenzene

Substitution

(Ethyl Cyanoacetate, Base)

2-Nitro-4-fluorophenylacetonitrile

Hydrolysis

(KOH, Hz20, then HCI)

2-Nitro-4-fluorophenylacetic Acid

Click to download full resolution via product page

Caption: Synthetic route for 2-nitro-4-fluorophenylacetic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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fluorophenylacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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